molecular formula C13H14O6 B12793465 1,2,4-Benzenetricarboxylic acid, monobutyl ester CAS No. 91910-95-1

1,2,4-Benzenetricarboxylic acid, monobutyl ester

Cat. No.: B12793465
CAS No.: 91910-95-1
M. Wt: 266.25 g/mol
InChI Key: GCDUOFOLOZOBSV-UHFFFAOYSA-N
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Description

1,2,4-Benzenetricarboxylic acid, monobutyl ester is an organic compound with the molecular formula C_13H_14O_6 It is a derivative of benzenetricarboxylic acid, where one of the carboxyl groups is esterified with a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Benzenetricarboxylic acid, monobutyl ester can be synthesized through the esterification of 1,2,4-benzenetricarboxylic acid with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzenetricarboxylic acid, monobutyl ester undergoes various chemical reactions, including:

    Esterification and Transesterification: The ester group can participate in esterification and transesterification reactions, where it can be converted to other esters or react with alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1,2,4-benzenetricarboxylic acid and butanol.

    Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Esterification: Butanol, sulfuric acid or p-toluenesulfonic acid, reflux conditions.

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide, heat.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorinating agents (chlorine or sulfuryl chloride), sulfonating agents (sulfuric acid or oleum).

Major Products Formed

    Hydrolysis: 1,2,4-Benzenetricarboxylic acid and butanol.

    Substitution: Depending on the substituent introduced, products such as nitro, chloro, or sulfo derivatives of this compound.

Scientific Research Applications

1,2,4-Benzenetricarboxylic acid, monobutyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and as a model compound for understanding ester metabolism.

    Industry: Utilized in the production of plasticizers, which are added to plastics to increase their flexibility and durability.

Mechanism of Action

The mechanism of action of 1,2,4-benzenetricarboxylic acid, monobutyl ester involves its interaction with various molecular targets and pathways:

    Ester Hydrolysis: The ester bond can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds, releasing the parent acid and alcohol.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring, leading to the formation of substituted derivatives.

Comparison with Similar Compounds

1,2,4-Benzenetricarboxylic acid, monobutyl ester can be compared with other similar compounds such as:

    1,2,4-Benzenetricarboxylic acid, dimethyl ester: Similar esterification properties but with methyl groups instead of butyl.

    1,2,4-Benzenetricarboxylic acid, trimethyl ester: All three carboxyl groups are esterified with methyl groups.

    1,2,4-Benzenetricarboxylic acid: The parent acid without esterification, used as a precursor in various chemical syntheses.

The uniqueness of this compound lies in its specific ester group, which imparts distinct physical and chemical properties, making it suitable for specialized applications in different fields.

Properties

IUPAC Name

4-butoxycarbonylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-2-3-6-19-13(18)9-5-4-8(11(14)15)7-10(9)12(16)17/h4-5,7H,2-3,6H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDUOFOLOZOBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021084
Record name 4-(Butoxycarbonyl)isophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28904-29-2, 51281-35-7, 91910-95-1
Record name 1,2,4-Benzenetricarboxylic acid, monobutyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051281357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, monobutyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(Butoxycarbonyl)isophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-Benzenetricarboxylic acid, butyl ester
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